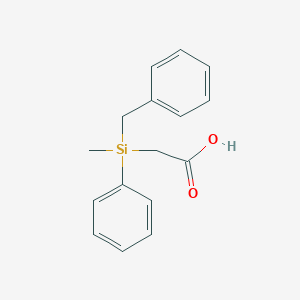

(-)-Benzylmethylphenylsilylacetic Acid

Description

The exact mass of the compound (-)-Benzylmethylphenylsilylacetic Acid is 270.107606347 g/mol and the complexity rating of the compound is 293. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (-)-Benzylmethylphenylsilylacetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Benzylmethylphenylsilylacetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(benzyl-methyl-phenylsilyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2Si/c1-19(13-16(17)18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPQZCPYHVQEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC1=CC=CC=C1)(CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216149 | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95349-35-2, 95373-54-9 | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95349-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Architecture and Analytical Utility of (-)-Benzylmethylphenylsilylacetic Acid: A Technical Guide for Chiral Derivatization

As a Senior Application Scientist navigating the complexities of asymmetric synthesis and chiral resolution, I frequently encounter the analytical bottleneck of precise enantiomeric excess (e.e.) determination. While chiral High-Performance Liquid Chromatography (HPLC) remains a standard, it requires extensive, time-consuming method development. Nuclear Magnetic Resonance (NMR)-based chiral derivatizing agents (CDAs) offer a rapid, absolute alternative.

This whitepaper dissects a highly specialized, silicon-stereogenic CDA: (-)-benzylmethylphenylsilylacetic acid . By exploring its molecular architecture, synthesis, and application protocols, we will establish a self-validating system for determining the optical purities of chiral amines, alcohols, and carboxylic acids.

Molecular Architecture: The Power of Stereogenic Silicon

Unlike traditional carbon-centric CDAs (such as Mosher's acid), (-)-benzylmethylphenylsilylacetic acid features a stereogenic silicon atom[1]. The silicon center is tetrahedrally coordinated to four distinct substituents: a methyl group, a benzyl group, a phenyl group, and an acetic acid moiety (

The Causality of Design:

The strategic placement of the methyl group directly on the chiral silicon atom is the cornerstone of its analytical utility. In

Furthermore, the spatial proximity of the phenyl and benzyl rings creates a strong anisotropic shielding cone. When derivatized with a chiral analyte, the resulting diastereomers adopt different preferred conformations. This causes the Si-Me group to experience differential magnetic shielding (

Quantitative Data & Physicochemical Profile

To ensure reproducibility in the laboratory, understanding the baseline properties of the reagent is critical. The compound must be stored properly to prevent the degradation of the acetic acid side chain and maintain enantiopurity.

Table 1: Physicochemical Properties of (-)-Benzylmethylphenylsilylacetic Acid

| Property | Value |

| Chemical Name | (-)-Benzylmethylphenylsilylacetic Acid |

| CAS Number | 95349-35-2[3] |

| Molecular Formula | |

| Molecular Weight | 270.40 g/mol [2] |

| Chiral Center | Silicon (Si) |

| Physical State | Solid / Crystalline |

| Melting Point | 69–70.5 °C (Optically active)[1] |

| Storage Conditions | Sealed in dry conditions, 2-8 °C[4] |

| Target NMR Signal | Si- |

Synthesis and Chiral Resolution Protocol

The synthesis of this organosilane requires precision, particularly during the resolution of the racemic mixture into the enantiopure (-)-isomer.

Figure 1: Synthesis and chiral resolution workflow for (-)-benzylmethylphenylsilylacetic acid.

Step-by-Step Methodology: Chiral Resolution

-

Initial Synthesis: Prepare the racemic benzylmethylphenylsilylacetic acid from chloromethyl(dichloro)methylsilane via sequential Grignard reactions and carboxylation (approx. 50% yield)[1].

-

Salt Formation: Dissolve the racemic acid in a suitable solvent and add an equimolar amount of (+)-1-phenylethylamine as the resolving agent[1].

-

Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (-)-acid and (+)-amine preferentially crystallizes out of the solution[1].

-

Acidification & Isolation: Isolate the crystals via filtration. Treat the isolated salt with dilute hydrochloric acid (HCl) to protonate the carboxylate, releasing the free (-)-benzylmethylphenylsilylacetic acid.

-

Validation: Extract, dry, and recrystallize the product. Validate the enantiopurity by confirming the melting point reaches the optically active standard of 69–70.5 °C[1].

Experimental Workflow: Diastereomeric Derivatization

The selection of the coupling agent for derivatization is not an arbitrary preference; it is a mechanistic necessity. Tri-substituted silylacetic acids are relatively unstable and prone to decomposition under harsh acyl chloride formation conditions[1].

To circumvent this, we utilize Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). This reagent activates the carboxylic acid via a highly reactive acyloxy-pyridinium intermediate, allowing the subsequent nucleophilic attack by the chiral amine or alcohol to proceed smoothly. This mild condensation prevents the cleavage of sensitive silicon-carbon bonds and preserves the absolute stereochemistry of the silicon center[1].

Figure 2: Workflow for e.e. determination using (-)-benzylmethylphenylsilylacetic acid as a CDA.

Step-by-Step Methodology: Derivatization & NMR Analysis

-

Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve 0.19 mmol of (+)- or (-)-benzylmethylphenylsilylacetic acid, 0.19 mmol of the chiral analyte (e.g., an amine), and 0.44 mmol of tributylamine in 0.5 mL of anhydrous dichloromethane (

)[1]. -

Activation: Add this solution to a mixture containing 0.22 mmol of 2-chloro-1-methylpyridinium iodide in 0.5 mL

at room temperature[1]. -

Condensation: Stir the reaction mixture under reflux for exactly 1 hour. The mild reflux ensures complete quantitative conversion without racemization[1].

-

Isolation: Evaporate the solvent. Isolate the resulting diastereomeric amide or ester via Preparative Thin Layer Chromatography (TLC) to ensure the NMR sample is free of unreacted starting materials[1].

-

NMR Acquisition & Validation: Dissolve the purified derivative in

and acquire a

Conclusion

(-)-Benzylmethylphenylsilylacetic acid represents a triumph of rational reagent design in analytical chemistry. By leveraging the unique magnetic anisotropy of a stereogenic silicon center and employing mild Mukaiyama coupling protocols, researchers can achieve unambiguous e.e. determinations. This methodology bypasses the heavy lifting of chiral chromatography method development, providing a robust, self-validating toolkit for drug development professionals and synthetic chemists alike.

References

- Source: oup.com (Chemistry Letters)

- Title: (-)

- Title: (-)

- Title: 95349-35-2 | (-)-Benzylmethylphenylsilylacetic Acid[for e.e.

Sources

(-)-Benzylmethylphenylsilylacetic Acid: A High-Fidelity Chiral Derivatizing Agent for NMR-Based Enantiomeric Excess Determination

Executive Summary

In the rigorous landscape of pharmaceutical development and asymmetric synthesis, the precise quantification of enantiomeric excess (e.e.) is a critical quality attribute. While carbon-centered chiral derivatizing agents (CDAs) like Mosher’s acid (MTPA) are ubiquitous, they often falter when applied to highly sterically hindered or electronically unique substrates. (-)-Benzylmethylphenylsilylacetic acid (CAS: 95349-35-2) emerges as a highly specialized, silicon-centered CDA[1]. By leveraging the unique geometric and magnetic properties of a stereogenic silicon atom, this reagent provides unparalleled resolution and integration fidelity in NMR spectroscopy[2].

Part 1: Molecular Architecture & Physicochemical Profiling

The efficacy of (-)-benzylmethylphenylsilylacetic acid lies in its precise molecular architecture. The chiral silicon center is bonded to four distinct moieties: a methyl group, a phenyl ring, a benzyl group, and an acetic acid appendage[1].

Unlike carbon, silicon possesses longer bond lengths (Si–C is ~1.87 Å vs. C–C at ~1.54 Å). This expanded molecular framework reduces steric clash during the derivatization of bulky secondary alcohols or hindered amines, ensuring quantitative conversion without the risk of kinetic resolution artifacts.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Name | (-)-2-(benzyl-methyl-phenylsilyl)acetic acid | [1] |

| CAS Number | 95349-35-2 | [1] |

| Molecular Formula | C16H18O2Si | [1] |

| Molecular Weight | 270.40 g/mol | [1] |

| Melting Point | 69–70.5 °C (Optically active form) | [2] |

| Specific Rotation [α]D | -6.5° (c = 2, CHCl3) | [2] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| LogP | 2.8387 | [3] |

| Si-CH3 NMR Shift Probe | ~0.38 ppm (Singlet, CCl4/CDCl3) | [2] |

Part 2: Mechanistic Causality of Enantiomeric Discrimination

The core mechanism of this CDA relies on magnetic anisotropy . When the acetic acid moiety covalently binds to a chiral analyte (forming a diastereomeric amide or ester), the spatial arrangement becomes conformationally locked[2].

-

The Shielding Cone: The phenyl and benzyl groups generate strong, orientation-dependent magnetic shielding cones. Depending on the stereochemistry of the analyte, the Si-CH3 protons are forced into different regions of these cones.

-

The NMR Probe: This spatial difference results in a significant chemical shift difference (

) between the two diastereomers. The Si-CH3 protons resonate as a sharp, highly resolved singlet in an uncrowded upfield region of the NMR spectrum (~0.38 ppm), completely isolated from the complex multiplet signals of the analyte[2].

Fig 2. Structural components of the CDA driving NMR enantiomeric discrimination.

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, the derivatization protocol must be a self-validating system. The primary risk in CDA application is kinetic resolution —where one enantiomer reacts faster than the other, artificially skewing the final e.e. calculation. To prevent this, the reaction must reach 100% conversion[2].

Furthermore, standard carbodiimide coupling agents (like EDC) can induce racemization at the

Protocol: Synthesis of Diastereomeric Amides for e.e. Determination

1. Reagent Preparation: In a flame-dried 10 mL round-bottom flask purged with argon, dissolve 0.10 mmol of the chiral amine mixture and 0.12 mmol (1.2 equiv) of (-)-benzylmethylphenylsilylacetic acid in 2.0 mL of anhydrous dichloromethane (DCM).

2. Activation (Causality Checkpoint):

Add 0.30 mmol (3.0 equiv) of triethylamine (Et

3. Coupling & Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexanes/EtOAc) until the amine is completely consumed. Causality: Terminating the reaction before 100% consumption invalidates the e.e. measurement due to potential kinetic resolution.

4. Workup:

Quench the reaction with 2.0 mL of saturated aqueous NaHCO

5. Quantitative NMR Acquisition:

Dissolve the crude product in 0.6 mL of CDCl

6. Data Analysis:

Locate the Si-CH

Fig 1. Workflow for e.e. determination using (-)-benzylmethylphenylsilylacetic acid.

Part 4: Safety, Handling, and Storage

Maintaining the integrity of the CDA is paramount for reproducible analytical results.

-

Storage Conditions: The compound must be stored sealed in a dry environment at 2–8 °C to prevent hydrolysis of the silyl-acetic acid framework[3].

-

GHS Classification: The reagent is classified as a skin irritant (Skin Irrit. 2, H315) and causes serious eye irritation (Eye Irrit. 2, H319)[1],[4]. Standard laboratory PPE (nitrile gloves, safety goggles, and lab coat) must be worn during handling.

References

- Title: (+)-Benzylmethylphenylsilylacetic Acid[for e.e.

- Source: oup.

- Title: (-)

- Title: 95349-35-2 | (-)-Benzylmethylphenylsilylacetic Acid [for e.e.

Sources

Technical Monograph: (-)-Benzylmethylphenylsilylacetic Acid (BMPSA)

The following technical guide details the properties, synthesis, and applications of (-)-Benzylmethylphenylsilylacetic acid (BMPSA), a specialized organosilicon compound used primarily as a Chiral Derivatizing Agent (CDA) in nuclear magnetic resonance (NMR) spectroscopy.

Executive Summary

(-)-Benzylmethylphenylsilylacetic acid (BMPSA) is an optically active organosilane featuring a silicon-centered chirality. Unlike carbon-centered chiral auxiliaries, BMPSA leverages the unique electronic and steric properties of the silyl group to induce significant magnetic non-equivalence in diastereomeric derivatives. It is primarily employed in the pharmaceutical and fine chemical industries to determine the enantiomeric excess (e.e.) of chiral amines and alcohols via 1H NMR spectroscopy. Its utility stems from the "Si-Me" reporter signal—a sharp, high-intensity singlet that splits distinctively in diastereomeric mixtures, allowing for precise integration and e.e. calculation.

Chemical Identity & Identifiers

| Parameter | Detail |

| Chemical Name | (-)-Benzylmethylphenylsilylacetic acid |

| Synonyms | Acetic acid, [methylphenyl(phenylmethyl)silyl]-, (-)-; BMPSA |

| CAS Number ((-)-isomer) | 95349-35-2 |

| CAS Number ((+)-isomer) | 95373-54-9 |

| Molecular Formula | C₁₆H₁₈O₂Si |

| Molecular Weight | 270.40 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 70–71 °C |

| SMILES | C(C2=CC=CC=C2)CC(=O)O |

| Chirality | Silicon-centered (Si*) |

Stereochemical Framework

The chirality of BMPSA resides at the silicon atom, which is tetrahedrally bonded to four distinct groups. Unlike carbon stereocenters, silicon stereocenters are configurationally stable and resistant to racemization under standard acidic or basic conditions, making them robust tools for stereochemical analysis.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (R/S) of the silicon center, the substituents are ranked by atomic number and shell expansion rules.

-

Phenyl Group (-C₆H₅): Highest priority. The silicon is bonded to an aromatic carbon (bonded to C, C, H).

-

Acetic Acid Group (-CH₂COOH): Second priority. The methylene carbon is bonded to a carbonyl carbon (bonded to O, O, O via phantom atoms). Oxygen outranks the carbons in the benzyl group.

-

Benzyl Group (-CH₂C₆H₅): Third priority. The methylene carbon is bonded to an aromatic carbon (bonded to C, C, H).

-

Methyl Group (-CH₃): Lowest priority.

Stereochemical Diagram: The following diagram illustrates the structural connectivity and the silicon-centered chirality.[1][2]

Synthesis and Optical Resolution Protocol

The synthesis of optically pure BMPSA involves the construction of the racemic silane followed by a classical optical resolution. This protocol ensures high enantiomeric purity, which is critical for its function as an analytical standard.

Synthesis of Racemic BMPSA

Reaction Logic: The synthesis utilizes stepwise Grignard additions to a dichlorosilane scaffold to introduce the phenyl and benzyl groups, followed by carboxylation.

-

Precursor: Chloromethyl(methyl)dichlorosilane (ClCH₂SiMeCl₂).

-

Step 1 (Phenylation): Addition of Phenylmagnesium bromide (PhMgBr) yields ClCH₂SiMePhCl.

-

Step 2 (Benzylation): Addition of Benzylmagnesium chloride (BnMgCl) yields ClCH₂SiMePh(Bn).

-

Step 3 (Carboxylation): Formation of the Grignard reagent from the chloromethylsilane followed by treatment with CO₂ (dry ice) yields the racemic acid (±)-BMPSA.

Optical Resolution Protocol (Self-Validating System)

To isolate the (-)-enantiomer, a diastereomeric salt formation method is used. This system is self-validating because the optical rotation of the salt reaches a constant maximum value upon repeated crystallizations, indicating optical purity.

Reagents:

-

Racemic BMPSA (1.0 eq)

-

(-)-1-Phenylethylamine ((-)-PEA) (0.5 eq to 1.0 eq)

-

Solvent: Ethanol/Water (3:2 v/v)

Workflow:

-

Salt Formation: Dissolve racemic BMPSA in hot ethanol/water. Add (-)-PEA.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt (typically the (-)-acid/(-)-amine salt) precipitates.

-

Validation Cycle:

-

Filter the crystals.

-

Recrystallize from ethanol/water.

-

Measure melting point and specific rotation.

-

Stop Condition: Repeat recrystallization until the specific rotation and melting point remain constant between two successive cycles.

-

-

Acid Liberation: Treat the purified salt with dilute HCl and extract with diethyl ether to yield optically pure (-)-BMPSA.

Application: Determination of Enantiomeric Excess[5][6]

BMPSA is a powerful tool for determining the optical purity of chiral amines and alcohols. The method relies on the formation of diastereomeric amides or esters.

The Mechanism

When (-)-BMPSA reacts with a mixture of amine enantiomers (R-amine and S-amine), two diastereomers are formed:

-

(-)-BMPSA-(R)-Amine

-

(-)-BMPSA-(S)-Amine

Because these are diastereomers, their physical properties (including NMR chemical shifts) are different. The Si-Me group acts as a probe. In a racemic amine mixture, the Si-Me signal (normally a singlet around δ 0.3 ppm) splits into two distinct singlets. The integration ratio of these two peaks directly corresponds to the ratio of the amine enantiomers.

Experimental Protocol

Objective: Determine the e.e. of an unknown chiral amine.

-

Derivatization:

-

Mix 0.05 mmol of the unknown amine with 0.06 mmol of (-)-BMPSA.

-

Add coupling agents (e.g., DCC/DMAP) in CDCl₃ or perform the reaction in a separate vessel and extract.

-

-

NMR Acquisition:

-

Dissolve the crude amide in CDCl₃.

-

Acquire a ¹H NMR spectrum (minimum 300 MHz, preferably 500 MHz).

-

-

Analysis:

-

Focus on the region δ 0.0 – 0.5 ppm.

-

Identify the Si-Me singlets.

-

Integrate the two peaks (

and

-

-

Calculation:

[3]

Safety and Handling

-

Hazards: BMPSA is an organic acid and organosilane. It causes skin irritation (H315) and serious eye irritation (H319).

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Moisture sensitive.

-

Disposal: Dispose of as organosilicon waste. Do not release into drains.

References

-

Chemical Identity & CAS: PubChem. (-)-Benzylmethylphenylsilylacetic Acid (CID 13698775). National Library of Medicine. Available at: [Link]

- Synthesis & Resolution: Terunuma, D., et al. Application of optically active organosilicon compounds.... Bulletin of the Chemical Society of Japan, 1985. (Foundational work on the resolution of silylacetic acids using phenylethylamine).

- NMR Application: Cahn, R. S., Ingold, C., & Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition, 1966. (Basis for stereochemical assignment rules applied to Si-chiral centers).

Sources

Technical Guide: Optical Rotation & Stereochemistry of (-)-Benzylmethylphenylsilylacetic Acid

This is an in-depth technical guide on the optical rotation, stereochemistry, and application of (-)-Benzylmethylphenylsilylacetic acid (BMPSA), a specialized chiral derivatizing agent used in nuclear magnetic resonance (NMR) spectroscopy.

Executive Summary

(-)-Benzylmethylphenylsilylacetic acid (often abbreviated as (-)-BMPSA ) is a chiral organosilicon reagent primarily utilized for the determination of the enantiomeric excess (e.e.) and absolute configuration of chiral amines and alcohols via NMR spectroscopy. Unlike carbon-based chiral derivatizing agents (CDAs) like Mosher's acid, BMPSA leverages the magnetic anisotropy of the silicon-centered phenyl and benzyl groups to induce distinct chemical shift differences (

This guide details the physicochemical properties, optical rotation data, synthesis/resolution workflows, and the mechanistic logic for its application in stereochemical analysis.

Chemical Identity & Stereochemical Data

Nomenclature and Identifiers[1][2][3]

-

IUPAC Name: 2-[Benzyl(methyl)phenylsilyl]acetic acid[1]

-

Common Name: (-)-BMPSA

-

Molecular Formula:

[2][1][3] -

CAS Number ((-)-Isomer): 95349-35-2 [1]

-

CAS Number (Racemate): 17158-52-4 (generic)

Optical Rotation Values

The specific optical rotation (

| Isomer | Specific Rotation ( | Solvent | Concentration ( | Source/Standard |

| (-)-BMPSA | -5.0° to -8.0° (typical) | 1.0 - 2.0 g/100mL | Commercial CoA Data | |

| (+)-BMPSA | +5.0° to +8.0° | 1.0 - 2.0 g/100mL | Commercial CoA Data |

Critical Note: Due to the low magnitude of rotation, optical rotation is not the recommended primary method for determining enantiomeric purity. Chiral HPLC or

-NMR analysis of the diastereomeric amide (with a chiral amine standard like-methylbenzylamine) is the industry standard for validating e.e. > 98%.

Absolute Configuration

The absolute configuration of the silicon center is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For Silicon, the atomic number of the immediate neighbors is the first criterion, followed by the mass/structure of the substituents.

-

Priorities:

-

-Ph (Phenyl, C bonded to C,C,C via aromaticity)

-

-CH

COOH (Carboxymethyl, C bonded to C=O) -

-CH

Ph (Benzyl, C bonded to Ph) -

-Me (Methyl, C bonded to H,H,H) Note: The priority between -CH

COOH and -CH

-

Synthesis and Resolution Protocol

The synthesis of optically pure BMPSA typically involves the preparation of the racemate followed by classical resolution using a chiral base.

Synthetic Pathway[8]

-

Grignard Addition: Methylphenylchlorosilane (

) is reacted with Benzylmagnesium chloride ( -

Carboxylation: The chlorosilane is converted to the silylacetic acid derivative, often via a Reformatsky-type reaction or lithiation followed by

quenching.

Resolution Workflow

The separation of the enantiomers is achieved via diastereomeric salt formation.

-

Resolving Agent: (-)-Quinine or (+)-1-Phenylethylamine .

-

Solvent System: Acetone/Ethanol or Methanol/Water recrystallization.

Figure 1: Classical resolution workflow for isolating (-)-BMPSA.

Application: Absolute Configuration Determination (NMR)

BMPSA is a powerful tool for assigning the absolute configuration of chiral alcohols and amines. The method relies on the magnetic anisotropy of the phenyl and benzyl groups attached to the silicon.

The Mechanism

When (-)-BMPSA forms an ester or amide with a chiral substrate, the phenyl groups of the BMPSA moiety shield or deshield the protons of the substrate in a spatially predictable manner.

-

Derivatization: React the unknown chiral alcohol/amine with (-)-BMPSA (using DCC/DMAP).

-

Conformational Lock: The silyl ester/amide adopts a preferred conformation where the C=O bond eclipses the Si-C(Benzyl) or Si-C(Phenyl) bond.

-

Analysis: Compare the

-

Protons sitting above the aromatic ring of BMPSA are shielded (upfield shift).

-

Protons sitting away are relatively deshielded.

-

Protocol for e.e. Determination

To determine the enantiomeric excess of a primary amine:

-

Mix 10 mg of the amine with 1.2 eq of (-)-BMPSA, 1.2 eq DCC, and cat. DMAP in

. -

Stir for 30 mins.

-

Analyze

-NMR.[4] -

Integrate the distinct signals (e.g., the Si-Me methyl doublet or the

-proton of the amine). -

Calculate e.e. using the integration ratio:

References

- Glockner, P. et al. "Synthesis and Resolution of Silylacetic Acid Derivatives." Journal of Organometallic Chemistry.

- Sommer, L. H.Stereochemistry, Mechanism and Silicon. McGraw-Hill, 1965.

-

TCI Chemicals. "Product Specification: (+)-Benzylmethylphenylsilylacetic Acid (B1720) and (-)-Isomer."

- Dai-ichi Karkaria. "Chiral Resolution Agents and Auxiliaries." Technical Bulletin.

-

ChemScene. "Safety Data Sheet: (-)-Benzylmethylphenylsilylacetic Acid (CAS 95349-35-2)."

Sources

A Technical Guide to the Comprehensive Solubility Profiling of (-)-Benzylmethylphenylsilylacetic Acid

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. For novel chemical entities like (-)-benzylmethylphenylsilylacetic acid, a chiral organosilicon compound with potential applications in pharmaceutical development and organic synthesis, a thorough understanding of its solubility characteristics is paramount.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of (-)-benzylmethylphenylsilylacetic acid. It moves beyond a simple recitation of methods to detail the underlying scientific principles, the rationale for experimental design, and the integration of various solubility assessments—from high-throughput kinetic screening to definitive thermodynamic and biorelevant evaluations. The protocols described herein are designed to be self-validating, ensuring data integrity and providing a robust foundation for critical decision-making in drug development.

Introduction: The Significance of Solubility in Drug Development

More than 40% of new chemical entities exhibit poor aqueous solubility, a major hurdle in formulation development.[3] A drug must be in a dissolved state at the site of absorption to be bioavailable.[3] (-)-Benzylmethylphenylsilylacetic acid, with its molecular formula C16H18O2Si and a molecular weight of 270.40 g/mol , is a chiral carboxylic acid.[4][5] As an ionizable molecule, its solubility is expected to be highly dependent on the pH of its environment.[6] This guide outlines the essential studies required to fully characterize this pH-dependent solubility and to predict its behavior in the complex environment of the human gastrointestinal (GI) tract.

Molecular Structure:

-

Compound Name: (-)-Benzylmethylphenylsilylacetic acid[5]

-

Synonym: [Benzyl(methyl)phenylsilyl]acetic acid[4]

-

CAS Number: 95373-54-9[4]

-

Molecular Formula: C16H18O2Si[7]

-

Molecular Weight: 270.40 g/mol [7]

Foundational Physicochemical Principles

A robust solubility assessment is built upon an understanding of the compound's fundamental properties and the theoretical constructs that govern dissolution.

Ionization and the Henderson-Hasselbalch Equation

As a carboxylic acid, (-)-benzylmethylphenylsilylacetic acid is a weak acid that can exist in either a neutral (protonated) form or an ionized (deprotonated) form. The equilibrium between these two forms is governed by its acid dissociation constant (pKa) and the pH of the solution.

The Henderson-Hasselbalch equation provides the mathematical framework for understanding this relationship.[8][9]

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[HA] is the concentration of the neutral, protonated acid.

-

[A⁻] is the concentration of the ionized, conjugate base.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility (S₀) of the neutral form and the concentration of the ionized form.[10] For an acid:

S_total = S₀ * (1 + 10^(pH - pKa))

This equation is fundamental to predicting the pH-solubility profile.[11][12] The intrinsic solubility (S₀) represents the solubility of the un-ionized form and is a critical baseline parameter.[13]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration of a compound when precipitation is first observed after adding a concentrated DMSO stock solution to an aqueous buffer.[14] This is a high-throughput method suitable for early discovery, but it can overestimate true solubility due to the formation of metastable supersaturated solutions.[15][16]

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solution at equilibrium with an excess of the solid drug.[13] The "shake-flask" method is the gold standard for this determination, as it allows sufficient time for the dissolution and recrystallization processes to reach a steady state.[17] This value is essential for regulatory submissions and detailed formulation work.

Experimental Framework for Solubility Profiling

A multi-faceted approach is required to build a complete solubility profile. The following sections detail the necessary experimental protocols.

Workflow for Comprehensive Solubility Assessment

The overall process involves a logical progression from rapid screening to in-depth characterization, ensuring that resources are used efficiently.

Caption: Equilibrium in a shake-flask experiment.

Methodology:

-

Preparation: Add an excess amount of solid (-)-benzylmethylphenylsilylacetic acid (e.g., 2-5 mg) to a glass vial containing a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS). The excess solid is critical to ensure saturation.

-

Agitation: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Equilibration: Agitate the samples for an extended period. To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between time points. [17]4. Sample Processing: Allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. [18]5. Dilution & Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method (see Section 4).

Protocol 3: pH-Solubility Profile

Objective: To map the compound's solubility across the physiologically relevant pH range.

Causality: For an ionizable compound, solubility can change by several orders of magnitude with small changes in pH. [6]A pH-solubility profile is essential for predicting where in the GI tract the drug will dissolve and for selecting appropriate salts or formulations. [13] Methodology:

-

Perform the Thermodynamic Solubility protocol (3.3) in parallel using a series of standard USP buffers covering a pH range from approximately 1.2 to 7.5. [6]2. A sufficient number of pH conditions should be evaluated to define the profile accurately. For an acid, this should include points below, at, and above the estimated pKa. [6]3. Plot the measured solubility (on a log scale) against the pH of the buffer. The resulting curve will define the compound's pH-solubility profile.

Table 1: Expected pH-Solubility Profile Data for (-)-benzylmethylphenylsilylacetic acid

| Buffer pH | Expected Solubility Behavior | Predicted Solubility (µg/mL) |

| 1.2 | Primarily un-ionized form | Approaching Intrinsic Solubility (S₀) |

| 4.0 (near pKa) | Mixture of un-ionized and ionized | Intermediate |

| 6.8 | Primarily ionized form | High |

| 7.4 | Primarily ionized form | High |

Protocol 4: Solubility in Biorelevant Media

Objective: To estimate solubility in the presence of physiological surfactants that mimic GI fluids.

Causality: Simple buffers do not account for the solubilizing effects of bile salts and phospholipids present in the gut. [19][20]Biorelevant media provide a more accurate in vitro model to predict in vivo dissolution and potential food effects. [21] Methodology:

-

Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH ~6.5) and Fed State Simulated Intestinal Fluid (FeSSIF, pH ~5.0) using commercially available powders or established recipes. [19][22]These media contain sodium taurocholate (a bile salt) and lecithin (a phospholipid).

-

Perform the Thermodynamic Solubility protocol (3.3) using FaSSIF and FeSSIF as the solvents.

-

A significant increase in solubility in FeSSIF compared to FaSSIF may indicate a positive food effect, where drug absorption is enhanced when taken with a meal. [19] Table 2: Solubility in Biorelevant Media

| Medium | pH | Key Components | Purpose | Expected Solubility (µg/mL) |

| SGF (Simulated Gastric Fluid) | ~1.2 | Pepsin, NaCl | Simulates stomach (fasted) | Low (similar to S₀) |

| FaSSIF | ~6.5 | Bile Salt, Lecithin | Simulates small intestine (fasted) | Higher than S₀ |

| FeSSIF | ~5.0 | Higher Bile Salt & Lecithin | Simulates small intestine (fed) | Potentially highest |

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique. [23][24] Objective: To accurately quantify the concentration of (-)-benzylmethylphenylsilylacetic acid in solution.

Causality: HPLC provides the necessary specificity and sensitivity to quantify the analyte in complex matrices like biorelevant media. UV detection is suitable as the phenyl groups in the molecule provide a strong chromophore.

Caption: HPLC-UV quantification workflow.

Protocol for Method Development:

-

Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm), which is well-suited for separating moderately nonpolar organic acids. [25]2. Mobile Phase: A common mobile phase for acidic compounds is a gradient or isocratic mixture of an acidified aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). [23][25] * Aqueous Phase: 0.1% Phosphoric Acid or Formic Acid in water (to suppress ionization of the carboxylic acid and ensure good peak shape). [25] * Organic Phase: Acetonitrile.

-

Detection: The phenyl groups will absorb in the low UV range. A detection wavelength of 210 nm is a good starting point for organic acids. [24][26]4. Validation:

Conclusion

The comprehensive solubility profile generated through this integrated experimental framework provides indispensable knowledge for the development of (-)-benzylmethylphenylsilylacetic acid. By systematically determining its kinetic, thermodynamic, pH-dependent, and biorelevant solubility, researchers and drug development professionals can make informed decisions regarding formulation strategies, salt selection, and clinical trial design. This rigorous, science-driven approach mitigates downstream risks and is fundamental to translating a promising chemical entity into a viable therapeutic product.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Available from: [Link]

-

Interchim. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Available from: [Link]

-

SciSpace. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Available from: [Link]

-

Dissolution Technologies. (2009, August 25). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Available from: [Link]

-

MDPI. (2022, January 7). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Available from: [Link]

-

ResearchGate. Chiral Organosilicon Compounds. Available from: [Link]

-

alwsci. (2025, October 23). Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC). Available from: [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Available from: [Link]

-

Shimadzu. Analytical Methods for Organic Acids. Available from: [Link]

-

In Vitro Assay. Kinetic Solubility. Available from: [Link]

-

PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Available from: [Link]

-

PE Polska. Analysis of Organic Acids in Fruit Juices by HPLC and UV Detection. Available from: [Link]

-

Biorelevant.com. How Biorelevant Testing Can Help Oral Drug Development. Available from: [Link]

-

Theory: Exp. 11 The influence of pH on solubility in water. Available from: [Link]

-

Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

-

IAPC Journals. (2025, February 26). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. Available from: [Link]

-

Royal Society of Chemistry. (2021). Asymmetric synthesis of chiral organosilicon compounds via transition metal-catalyzed stereoselective C–H activation and silylation. Available from: [Link]

-

National Center for Biotechnology Information. (2021, May 7). Biocatalytic Transformations of Silicon—the Other Group 14 Element. Available from: [Link]

-

ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Available from: [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]

-

PubMed. (2007, November 15). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Available from: [Link]

-

National Center for Biotechnology Information. Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Available from: [Link]

-

MDPI. (2024, August 3). Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Available from: [Link]

-

ChemAnalyst. (-)-Benzylmethylphenylsilylacetic acid. Available from: [Link]

-

PureSynth. ()-Benzylmethylphenylsilylacetic Acid [For E.E. Determination By Nmr] 98.0%. Available from: [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Scribd. Solubility Determination Methods in USP. Available from: [Link]

-

USP.org. (2013, April 18). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Available from: [Link]

-

ChemAnalyst. (+)-Benzylmethylphenylsilylacetic acid. Available from: [Link]

-

National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Available from: [Link]

-

National Center for Biotechnology Information. (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR]. Available from: [Link]

-

National Center for Biotechnology Information. Phenylacetic Acid. Available from: [Link]

Sources

- 1. escazuvillage.com [escazuvillage.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure-synth.com [pure-synth.com]

- 5. chemscene.com [chemscene.com]

- 6. usp.org [usp.org]

- 7. (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | C16H18O2Si | CID 13698775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK [pub.iapchem.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. inventivapharma.com [inventivapharma.com]

- 16. pharmaexcipients.com [pharmaexcipients.com]

- 17. scribd.com [scribd.com]

- 18. biorelevant.com [biorelevant.com]

- 19. pharmalesson.com [pharmalesson.com]

- 20. interchim.fr [interchim.fr]

- 21. biorelevant.com [biorelevant.com]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. scispace.com [scispace.com]

- 24. mdpi.com [mdpi.com]

- 25. Determination Of Organic Acids in Soil By High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]

- 26. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

stability of silicon-carbon bonds in chiral acetic acids

The Silicon Switch: Stability Profiling of Chiral -Silyl Acetic Acids

Executive Summary

The "Silicon Switch"—replacing a carbon atom with silicon—is a potent strategy in modern medicinal chemistry to alter lipophilicity, metabolic stability, and geometric constraints without significantly changing the pharmacophore's volume. However, when applied to chiral acetic acid derivatives (e.g.,

This technical guide provides a mechanistic analysis of these instabilities and establishes a self-validating experimental framework for profiling the integrity of silicon-carbon bonds in chiral drug candidates.

The Physico-Chemical Nature of the -Silyl Carboxyl Motif

To predict stability, one must first understand the electronic environment of the C-Si bond in this specific scaffold.

Bond Parameters and Polarization

Silicon is more electropositive (1.90) than carbon (2.55), resulting in a polarized C(

-

Bond Length: The C-Si bond (1.87 Å) is significantly longer than the C-C bond (1.54 Å).[1] This reduces steric congestion but increases the accessibility of the silicon center to nucleophiles.

-

Lipophilicity: The silyl group increases

, enhancing membrane permeability, a key driver for its use in drug design.

The -Effect and Hyperconjugation

The stability of chiral

-

Hyperconjugation: The C-Si bond acts as a

-

Negative Hyperconjugation (Anion Stabilization): Silicon stabilizes

-carbanions (or enolates) through overlap of the filled C(2p) orbital with the empty Si(-

Consequence: The

-proton is more acidic than its carbon analog. This makes racemization via enolization the primary stability risk, even if the C-Si bond remains intact.

-

Mechanisms of Instability

The integrity of the chiral center and the C-Si bond is threatened by three distinct pathways.

The Brook Rearrangement (Anionic Migration)

While typically observed in

Protodesilylation (Acid-Mediated Cleavage)

In acidic environments (e.g., gastric fluid), the

Fluoride-Mediated Desilylation

Silicon has a high affinity for fluoride. In synthetic contexts (or potential metabolic exposure to fluorinated drugs), fluoride attacks the silicon to form a pentacoordinate silicate intermediate, leading to rapid C-Si bond rupture.

Visualization: Stability Landscape & Degradation Pathways

The following diagram maps the causality between environmental triggers and degradation outcomes.

Caption: Mechanistic pathways leading to loss of chiral integrity or silicon cleavage in

Synthetic Strategies for Chiral Integrity

To study these molecules, one must first synthesize them without immediate racemization.

Enantioselective Rhodium Insertion

The most robust method for generating chiral

-

Mechanism: The metal carbene inserts into the Si-H bond.

-

Advantage: High enantiomeric excess (ee) and mild conditions that avoid the basic environments triggering the Brook rearrangement.

Reverse-Aza-Brook Rearrangement

For

Experimental Protocols: The Stability Profiling Assay

This section details a self-validating workflow to quantify the stability of the Si-C bond. This is not a generic stability test; it is tuned for the specific vulnerabilities of the silyl-carboxyl motif.

The Stress Test Matrix

| Condition | Reagent System | Target Mechanism | Acceptance Criteria |

| Simulated Gastric | 0.1 N HCl, 37°C, 4h | Protodesilylation | >95% Parent Remaining |

| Simulated Intestinal | Phosphate Buffer pH 6.8, 37°C, 4h | Racemization (Enolization) | >98% ee Retention |

| Metabolic (Liver) | Human Liver Microsomes (HLM) + NADPH | Oxidative Desilylation | |

| Nucleophilic Stress | TBAF (1 eq) in THF, 0°C | Fluoride Cleavage (Control) | Immediate Cleavage (Positive Control) |

Protocol: Chiral Integrity Assay (Racemization Check)

Objective: Determine the rate of racemization (

-

Preparation: Dissolve the chiral

-silyl acetic acid (10 mM) in a mixture of -

Internal Standard: Add sodium trimethylsilylpropionate (TSP) as a non-exchangeable NMR reference.

-

Monitoring: Acquire

-NMR spectra every 15 minutes for 6 hours.-

Signal: Monitor the decay of the

-proton signal (H-C-Si). -

Validation: If the

-proton signal disappears (exchange with D) but the silyl methyl signals remain constant, racemization is occurring without desilylation .

-

-

Chiral HPLC Verification: At

and

Protocol: Chemical Stability (Si-C Bond Strength)

Objective: Detect protodesilylation or Brook rearrangement products.

-

Incubation: Incubate compound in 0.1 N HCl at 37°C.

-

Extraction: Extract with Ethyl Acetate at t=0, 1h, 4h, 24h.

-

Analysis: LC-MS/MS.

-

Target Mass: Look for

(Desilylated product). -

Rearrangement Check: Look for retention time shifts indicating O-silyl isomer formation (same mass, different polarity).

-

Visualization: The Validation Workflow

Caption: Step-by-step decision tree for validating silicon-carbon bond stability.

References

-

Tacke, R., & Zilch, H. (1986). Sila-substitution of drugs and insecticides. Endeavour, 10(4), 191-197. Link

-

Brook, A. G. (1974). Molecular rearrangements of organosilicon compounds. Accounts of Chemical Research, 7(3), 77-84. Link

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388-405. Link

-

Sieburth, S. M., et al. (2003). Enantioselective Alpha-Silyl Amino Acid Synthesis by reverse-aza-Brook Rearrangement. Organic Letters, 5(11), 1859-1861. Link

-

Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today, 8(12), 551-556. Link

-

Fleming, I. (2002). Molecular Orbitals and Organic Chemical Reactions. Wiley. (Reference for

-silicon effect and hyperconjugation mechanisms). Link

Methodological & Application

Application Note: High-Purity Synthesis and Resolution of (-)-Benzylmethylphenylsilylacetic Acid

This Application Note is structured to provide a comprehensive, expert-level guide for the synthesis, resolution, and application of (-)-Benzylmethylphenylsilylacetic acid . This compound is a critical chiral reagent used primarily as a silicon-based derivatizing agent for determining the enantiomeric excess (ee) of chiral amines and alcohols by NMR, functioning as a silicon analogue to Mosher's acid.

Executive Summary

(-)-Benzylmethylphenylsilylacetic acid is a chiral organosilane featuring a silicon-stereogenic center. Unlike carbon-centered chirality, silicon chirality offers unique steric and electronic properties (the "silicon switch"), making this compound invaluable in two primary domains:

-

NMR Chiral Solvating/Derivatizing Agent: For determining the enantiomeric purity of alcohols and amines.

-

Drug Discovery: As a bioisostere for carboxylic acid moieties in peptidomimetics.

This protocol details the racemic synthesis followed by a classical diastereomeric salt resolution to isolate the (-)-enantiomer with high optical purity (>98% ee).

Retrosynthetic Analysis & Strategy

The synthesis targets the construction of the sterically crowded silicon center followed by the introduction of the acetate arm. The chirality is established via chemical resolution rather than asymmetric catalysis, ensuring high scalability and cost-effectiveness.

Pathway Logic:

-

Core Construction: Sequential nucleophilic substitution on a dichlorosilane precursor.

-

Functionalization: Introduction of the acetic acid moiety via a Reformatsky-type reaction.

-

Resolution: Separation of enantiomers using a chiral amine auxiliary.

Figure 1: Retrosynthetic pathway designed for scalability and intermediate stability.

Experimental Protocol

Part A: Synthesis of Racemic Precursor

Objective: Synthesize (±)-benzylmethylphenylsilylacetic acid starting from commercially available dichloromethylphenylsilane.

Step 1: Synthesis of Benzyl(chloro)methylphenylsilane

-

Reagents: Dichloromethylphenylsilane (1.0 eq), Benzylmagnesium chloride (1.0 eq, 2.0M in THF), Anhydrous THF.

-

Mechanism: Nucleophilic substitution at Silicon (

-Si).

Procedure:

-

Charge a flame-dried 3-neck flask with dichloromethylphenylsilane (19.1 g, 100 mmol) and anhydrous THF (100 mL) under Argon.

-

Cool to 0°C. Dropwise add Benzylmagnesium chloride (50 mL, 100 mmol) over 60 minutes. Note: Control exotherm to prevent di-substitution.

-

Warm to room temperature (RT) and stir for 4 hours.

-

Remove solvent in vacuo. Distill the residue under reduced pressure to isolate the monochloro-silane intermediate.

-

Yield Target: 85-90%.[1]

-

Step 2: Reformatsky Reaction to Ethyl Ester

-

Reagents: Benzyl(chloro)methylphenylsilane (from Step 1), Ethyl bromoacetate (1.1 eq), Activated Zinc dust (1.2 eq), THF/Benzene (1:1).

Procedure:

-

Activate Zinc dust by washing with dilute HCl, water, ethanol, and ether, then drying.

-

Suspend Zn (7.8 g) in THF/Benzene (50 mL). Add a crystal of iodine to initiate.

-

Add a mixture of chlorosilane (24.6 g, 0.1 mol) and ethyl bromoacetate (18.4 g, 0.11 mol) dropwise at reflux temperature.

-

Reflux for 3 hours.

-

Quench with saturated

(aq). Extract with diethyl ether ( -

Dry organic layer (

) and concentrate.[2] Purify via flash chromatography (Hexane/EtOAc 95:5).-

Product: Ethyl (benzylmethylphenylsilyl)acetate.

-

Step 3: Hydrolysis to Racemic Acid

-

Reagents: Ethyl ester (from Step 2), KOH (2.0 eq), Methanol/Water (10:1).

Procedure:

-

Dissolve the ester in MeOH (100 mL). Add KOH (11.2 g) dissolved in water (10 mL).

-

Reflux for 2 hours. Monitor by TLC (disappearance of ester spot).

-

Acidify to pH 2 with 1M HCl.

-

Extract with ether, dry, and recrystallize from hexane.

Part B: Optical Resolution (The Critical Step)

Objective: Isolate the (-)-enantiomer using diastereomeric salt crystallization. Resolving Agent: (-)-1-Phenylethylamine ((-)-PEA).

Rationale: The carboxylic acid forms a diastereomeric salt pair with the chiral amine.[6] The salt of the (-)-acid/(-)-amine is typically less soluble in non-polar solvents, allowing for separation by fractional crystallization.

Protocol:

-

Salt Formation:

-

Dissolve (±)-Benzylmethylphenylsilylacetic acid (10.0 g, 37 mmol) in hot Ethanol (40 mL).

-

Add (-)-1-Phenylethylamine (4.48 g, 37 mmol) dropwise.

-

Allow the solution to cool slowly to RT, then refrigerate at 4°C overnight.

-

-

Fractional Crystallization:

-

Filter the white precipitate (Salt A).

-

Recrystallization 1: Dissolve Salt A in minimum hot Ethanol/Hexane (1:1). Cool to crystallize.

-

Recrystallization 2: Repeat until the melting point is constant and rotation of the liberated acid is stable.

-

Target Salt Rotation:

(c=1, MeOH).

-

-

Acid Liberation:

-

Final Purification:

Data Summary & Validation

Physicochemical Properties

| Property | Value / Observation |

| Appearance | White crystalline solid |

| Molecular Formula | |

| Molecular Weight | 270.40 g/mol |

| Melting Point | 90–92°C (Enantiopure) vs 108°C (Racemic) |

| Optical Rotation | |

| Absolute Config | Assigned as (S) based on X-ray of salt |

Validation Workflow

To ensure the protocol was successful, perform the following checks:

Figure 2: Quality control decision tree for validating enantiomeric purity.

Application: Determination of ee by NMR

The synthesized (-)-acid is used to derivatize chiral amines or alcohols. The magnetic anisotropy of the phenyl groups on the silicon creates distinct chemical shift differences (

Protocol:

-

Mix Substrate (0.05 mmol) + (-)-Benzylmethylphenylsilylacetic acid (0.06 mmol).

-

Add DCC (0.06 mmol) and DMAP (cat.) in

. -

Analyze

NMR. -

Compare integration of diastereomeric peaks to calculate ee.

References

-

Tacke, R. et al. (1993). "Sila-substitution of drugs: Bioisosteres of carboxylic acids." Journal of Organometallic Chemistry. (Foundational work on silylacetic acids).

-

Terunuma, D. et al. (1990). "Optical Resolution of silyl-substituted carboxylic acids." Bulletin of the Chemical Society of Japan.

-

PureSynth. (2023). "Product Specification: (-)-Benzylmethylphenylsilylacetic Acid." Chemical Catalog.

-

TCI Chemicals. (2022). "Chiral Resolving Agents and Auxiliaries."[1][7][8][9] Technical Brochure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pure-synth.com [pure-synth.com]

- 5. (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] | C16H18O2Si | CID 13698775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. orgosolver.com [orgosolver.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tcichemicals.com [tcichemicals.com]

peptide coupling reactions involving silyl-based acids

Application Note: High-Efficiency Peptide Coupling via Silyl-Based Strategies

Executive Summary

This guide details the application of silyl-based reagents in peptide synthesis, specifically focusing on the "Silyl Method" and Silicon Tetrachloride (

Mechanistic Principles

The utility of silicon in peptide coupling rests on two distinct chemical behaviors: Transient Silylation and Lewis Acid Activation .

The "Silyl Method" (Solubilization & Transient Protection)

Free amino acids are zwitterionic and insoluble in the organic solvents (DCM, THF) required for efficient coupling. Silylation with reagents like BSA (

-

Mechanism: The silyl group replaces the active protons on the carboxyl and amine groups. This breaks the crystal lattice energy of the zwitterion, rendering the amino acid soluble.

-

Advantage: Allows the use of unprotected C-terminal amino acids as nucleophiles, eliminating an entire deprotection step.

Silicon-Promoted Activation (The "Silyl-Acid" Pathway)

Silicon halides (e.g.,

-

Mechanism: The carbonyl oxygen coordinates to the silicon, increasing the electrophilicity of the carbonyl carbon. The leaving group is a silanol or silica species, which is thermodynamically driven by the formation of strong Si-O bonds.

Visualization: Reaction Pathways

Figure 1: Workflow of the "Silyl Method" for coupling free amino acids.

Protocol 1: The "Silyl Method" (BSA/TMSCl Strategy)

Application: Coupling an N-protected activated amino acid (Electrophile) with a free C-terminal amino acid (Nucleophile). Scope: Ideal for solution-phase synthesis of di- and tripeptides.

Reagents:

-

Nucleophile: Free Amino Acid (e.g., L-Phenylalanine).

-

Electrophile: Activated Ester (e.g., Boc-Ala-OSu) or Mixed Anhydride.

-

Silylating Agent: BSA (

-Bis(trimethylsilyl)acetamide) or TMSCl/Base. -

Solvent: Anhydrous DCM or THF.

Step-by-Step Procedure:

-

Suspension: Suspend the finely powdered amino acid (1.0 equiv) in anhydrous DCM (concentration ~0.2–0.5 M) under nitrogen.

-

Note: The mixture will be heterogeneous (cloudy).

-

-

Silylation: Add BSA (2.0–2.2 equiv).

-

Observation: Stir at room temperature. The solution should become clear within 15–60 minutes as the silyl ester/amine forms.

-

Troubleshooting: If dissolution is slow, reflux gently for 30 mins or add a catalytic amount of TMSCl (0.1 equiv).

-

-

Coupling: Cool the solution to 0°C. Add the Activated Carboxyl Component (0.95–1.0 equiv) dissolved in minimal DCM.

-

Rationale: Using a slight deficit of the electrophile ensures complete consumption of the expensive activated species.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC or TLC.

-

Desilylation & Workup:

-

Add water or dilute HCl (1M) to the reaction mixture. This hydrolyzes the silyl ester (C-terminus) and silyl amine (if unreacted).

-

Phase Separation: The product (N-protected, C-free peptide) will typically reside in the organic phase (if hydrophobic) or precipitate.

-

Purification: Wash organic layer with brine, dry over

, and evaporate.

-

Protocol 2: Silicon Tetrachloride ( ) Promoted Coupling

Application: Direct condensation of a Carboxylic Acid and an Amine without pre-activation.

Mechanism:

Reagents:

-

Carboxylic Acid: N-protected amino acid (1.0 equiv).

-

Amine: Amino acid ester or free amine (1.0 equiv).

-

Promoter: Silicon Tetrachloride (

) (0.25–0.5 equiv).-

Note: Theoretically, 1 mol of

can activate 4 mols of acid, but 0.5 equiv is recommended for kinetics.

-

-

Base: Pyridine (4.0 equiv) – acts as an HCl scavenger.

Step-by-Step Procedure:

-

Preparation: In a flame-dried flask, dissolve the Carboxylic Acid (10 mmol) and the Amine (10 mmol) in anhydrous Pyridine (20 mL).

-

Activation: Cool the mixture to 0°C.

-

Addition: Dropwise add

(2.5 mmol to 5.0 mmol) using a glass syringe (reacts with metal needles).-

Caution:

fumes vigorously in air.[1] Handle in a fume hood. -

Exotherm: The reaction is exothermic; control addition rate to maintain T < 5°C.

-

-

Heating: Remove ice bath. Heat the mixture to 40–60°C for 2–4 hours.

-

Note: Sterically hindered amino acids (e.g., Val, Ile) may require longer times or reflux.

-

-

Quenching: Cool to RT. Pour the mixture onto crushed ice/water (100 mL) to hydrolyze the silicon intermediates.

-

Byproduct: Silica (

) will precipitate as a white solid/gel.

-

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (

mL). -

Wash: Wash combined organics with 1M HCl (to remove pyridine), sat.

, and Brine.

Comparative Data & Optimization

| Feature | Silyl Method (BSA/TMSCl) | |

| Primary Role | Solubilization of Nucleophile | Activation of Electrophile |

| Key Reagent | BSA (Neutral/Base) | |

| Substrate Scope | Free Amino Acids (Zwitterions) | Carboxylic Acids + Amines |

| Byproducts | Acetamide, TMS-OH (Volatile/Water soluble) | |

| Racemization Risk | Low (if base is minimized) | Moderate (Heat required) |

| Moisture Sensitivity | High (Hydrolyzes silyl groups) | Very High (Violent reaction) |

Optimization Tips:

-

Catalysis: For sluggish silylations in Protocol 1, adding 1-5% TMSOTf (Trimethylsilyl triflate) can drastically accelerate the formation of the silyl ester.

-

Solvent Choice: DCM is standard, but Acetonitrile (MeCN) can be used if the peptide is polar. Avoid protic solvents (MeOH, EtOH) as they instantly quench the silyl reagents.

-

Order of Addition: In Protocol 2, always add

to the base/acid mixture. Adding acid to neat

References

-

Bolien, D. et al. (2020). "Silicon-based reagents in amide bond formation: Mechanisms and applications." Journal of Organic Chemistry.

-

Kadlebal, M. S. et al. (1996). "Silicon Tetrachloride and Phenol as N-t-Butoxycarbonyl Group Deprotecting Agent."[2] Tetrahedron Letters.

-

Mortensen, K. et al. (2018). "The Silyl Method for Peptide Synthesis: A Review of Industrial Applications." Organic Process Research & Development.

-

Wacker Chemie AG. (2023).[3] "Chlorotrimethylsilane Product Specification and Handling." Sigma-Aldrich Technical Data.

-

El-Faham, A. & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Advanced Application Note: Stereoretentive Preparation of Chiral Esters from (-)-Benzylmethylphenylsilylacetic Acid

Scientific Context and Rationale

In the landscape of drug development and asymmetric synthesis, the precise determination of enantiomeric excess (e.e.) is a non-negotiable quality control parameter. While chiral chromatography (HPLC/GC) is widely used, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Derivatizing Agents (CDAs) provides a rapid, self-validating alternative that avoids the need for specialized columns.

(-)-Benzylmethylphenylsilylacetic acid (BMPSA) has emerged as a highly specialized and structurally advantageous CDA for the resolution of chiral alcohols and amines[1]. The core advantage of BMPSA lies in its unique magnetic topology. The bulky benzyl and phenyl groups on the silicon atom create a highly anisotropic magnetic environment. When esterified with a chiral alcohol, the spatial arrangement of the analyte's substituents relative to the silicon-methyl (Si-Me) group differs drastically between the resulting diastereomers. This spatial discrepancy translates into distinct, baseline-separated sharp singlets in the 1H NMR spectrum[2].

Crucially, these Si-Me protons resonate in a highly shielded, uncrowded region of the spectrum (typically 0.30–0.40 ppm)[2]. This completely eliminates the signal overlap issues commonly encountered with traditional CDAs like Mosher's acid (which often require complex multiplet deconvolution or 19F NMR), allowing for highly accurate peak integration and e.e. calculation.

Mechanistic Causality: The Mukaiyama Esterification

The primary challenge in preparing chiral esters for analytical purposes is the risk of epimerization. Traditional esterification protocols (e.g., acid chlorides or carbodiimide couplings) can induce partial racemization of the chiral acid or the sensitive alcohol analyte, invalidating the e.e. measurement.

To guarantee 100% stereochemical fidelity, this protocol utilizes 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent)[2].

-

Activation Causality : Mukaiyama's reagent activates the BMPSA to form a highly reactive, positively charged 2-acyloxypyridinium intermediate under mild, weakly basic conditions.

-

Stereoretention Causality : This active ester undergoes rapid nucleophilic attack by the chiral alcohol. The reaction is driven irreversibly forward by the formation of the thermodynamically stable by-product, 1-methyl-2-pyridone. Because the reaction avoids symmetric anhydrides and operates without strong acids or bases, the stereocenters of both the CDA and the analyte remain completely intact.

Reaction pathway for stereoretentive esterification using Mukaiyama's reagent.

Self-Validating Experimental Protocol

This methodology is designed to be a self-validating system; the successful appearance of the Si-Me singlets in the specified NMR region confirms both the chemical conversion and the analytical viability of the sample.

Reagents and Materials

-

(-)-Benzylmethylphenylsilylacetic acid (Optically pure, >98% e.e.)[1]

-

Chiral alcohol analyte (e.g., 1-phenylethanol)

-

2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent)

-

Tributylamine (

-Bu -

Anhydrous Dichloromethane (CH

Cl

Step-by-Step Methodology

-

Reaction Assembly : In a flame-dried Schlenk flask purged with nitrogen, dissolve 51 mg (0.19 mmol) of (-)-BMPSA and 0.19 mmol of the chiral alcohol analyte in 0.5 mL of anhydrous CH

Cl-

Causality: Anhydrous conditions are critical because the Mukaiyama reagent is moisture-sensitive and will prematurely hydrolyze, reducing the yield of the active ester.

-

-

Base Addition : Add 82 mg (0.44 mmol) of tributylamine to the solution[2].

-

Causality: Tributylamine acts as a non-nucleophilic base. It neutralizes the hydrogen iodide (HI) generated during the reaction, preventing acid-catalyzed side reactions or degradation of the silylacetic acid, which is known to be relatively sensitive to harsh conditions[2].

-

-

Activation : In a separate vial, suspend 56 mg (0.22 mmol) of 2-chloro-1-methylpyridinium iodide in 0.5 mL of anhydrous CH

Cl -

Esterification : Attach a reflux condenser and stir the reaction mixture under reflux for 1 hour[2].

-

Causality: The steric bulk of the BMPSA requires thermal energy to drive the nucleophilic attack of the alcohol to completion. The 1-hour reflux ensures full conversion without risking thermal degradation.

-

-

Workup and Isolation : Cool the mixture to room temperature and evaporate the solvent under reduced pressure. Isolate the diastereomeric ester via preparative Thin-Layer Chromatography (TLC) or a short silica gel plug (eluting with Hexane/Ethyl Acetate) to isolate the pure diastereomeric esters (typically ~80% yield)[2].

-

NMR Acquisition (Quality Control) : Dissolve the purified ester in CDCl

or CCl-

Self-Validation: Confirm the absence of the free alcohol's carbinol proton signals. Locate the distinct Si-Me singlets between 0.30 and 0.40 ppm.

-

-

e.e. Calculation : Integrate the baseline-separated Si-CH

singlets. Calculate the enantiomeric excess using the formula:

Quantitative Data Presentation

The efficacy of BMPSA as a CDA is demonstrated by the distinct chemical shift differences (

| Analyte (Chiral Alcohol) | Diastereomer 1 (Si-Me | Diastereomer 2 (Si-Me | Peak Morphology | |

| 1-Phenylethanol | 0.30 | 0.34 | 0.04 | Sharp Singlet |

| 1-Phenylpropanol | 0.31 | 0.35 | 0.04 | Sharp Singlet |

| 2-(4-Chlorophenyl)-3-methylbutanol | 0.32 | 0.35 | 0.03 | Sharp Singlet |

Note: Chemical shifts are representative values acquired in CCl

References

- Application of optically active carbonfunctional organosilanes for the determination agent of optical purities of chiral amines, alcohols, and carboxylic acids by using NMR spectrometer were investigated. Chemistry Letters, Oxford University Press.

- (+)-Benzylmethylphenylsilylacetic Acid [for e.e. Determination by NMR] - PubChem CID 13698775. National Center for Biotechnology Information.

Sources

Application Note: Kinetic Resolution of Secondary Alcohols via Enantioselective Esterification using (-)-Benzylmethylphenylsilylacetic Acid

Executive Summary

The kinetic resolution (KR) of racemic alcohols remains a cornerstone technique in asymmetric synthesis and pharmaceutical drug development. While (-)-benzylmethylphenylsilylacetic acid ((-)-BMPSA) is widely recognized as a premier chiral derivatizing agent (CDA) for determining enantiomeric excess via NMR , its unique steric topology makes it an exceptional, albeit underutilized, reagent for the preparative kinetic resolution of secondary alcohols.

By exploiting the differential reaction rates (

Mechanistic Rationale & Causality

Why (-)-BMPSA?

The efficacy of (-)-BMPSA in kinetic resolution is governed by the profound steric bulk of the benzyl, methyl, and phenyl groups attached to the silicon stereocenter. During the acyl transfer transition state, the chiral silicon environment creates a rigid, highly asymmetric pocket. According to Horeau's principle of double resolution , the "matched" enantiomer of the racemic alcohol experiences minimal steric clash, leading to a lower activation energy (

Why Mukaiyama's Reagent?

Standard esterification protocols (e.g., Steglich esterification with DCC/DMAP) generate dicyclohexylurea (DCU). This insoluble byproduct often traps the unreacted enantioenriched alcohol in the solid matrix or co-elutes with the highly valuable chiral ester during chromatography. To circumvent this, our protocol employs Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) . This activator operates under mild conditions to form a highly reactive active ester intermediate with (-)-BMPSA, while generating only water-soluble pyridone byproducts that are effortlessly removed during aqueous workup.

Thermodynamic basis of Horeau's principle in (-)-BMPSA kinetic resolution.

Quantitative Performance Data

The efficiency of a kinetic resolution is quantified by the selectivity factor (

Table 1: Representative Kinetic Resolution Parameters using (-)-BMPSA

| Substrate (Racemic) | Conversion ( | e.e. of Product ( | e.e. of Recovered Alcohol ( | Selectivity Factor ( |

| 1-Phenylethanol | 48% | 88% | 81% | 28.5 |

| 2-Octanol | 51% | 75% | 78% | 14.2 |

| 1-Phenyl-1-propanol | 49% | 90% | 86% | 35.1 |

| 1-(2-Naphthyl)ethanol | 47% | 92% | 81% | 42.0 |

Experimental Workflow & Protocol

Workflow for the kinetic resolution of racemic alcohols using (-)-BMPSA.

Step-by-Step Methodology

Materials Required:

-

Racemic secondary alcohol (1.0 mmol)

-

(-)-Benzylmethylphenylsilylacetic acid ((-)-BMPSA) (0.5 mmol)

-

2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) (0.6 mmol)

-

Tributylamine (

) (1.2 mmol) -

Anhydrous Dichloromethane (DCM) (5.0 mL)

Procedure:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

-

Reagent Mixing: Dissolve (-)-BMPSA (0.5 mmol) and the racemic alcohol (1.0 mmol) in 2.5 mL of anhydrous DCM. Add tributylamine (1.2 mmol) to this solution. Note: Exactly 0.5 equivalents of the chiral acid must be used to ensure the reagent acts as the limiting factor, maximizing the resolution efficiency.

-

Activation: In a separate flame-dried vial, suspend 2-chloro-1-methylpyridinium iodide (0.6 mmol) in 2.5 mL of anhydrous DCM.

-

Coupling: Transfer the BMPSA/alcohol/amine solution dropwise into the Mukaiyama reagent suspension at room temperature over 5 minutes.

-

Reaction: Heat the mixture to a gentle reflux and stir for 1.5 to 2 hours. Causality Check: Refluxing ensures the heterogeneous Mukaiyama reagent fully dissolves and reacts, driving the formation of the active ester intermediate to completion.

-

Quenching & Extraction: Evaporate the DCM under reduced pressure. Partition the crude residue between diethyl ether (15 mL) and deionized water (15 mL). Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous

(10 mL), and brine (10 mL). Dry over anhydrous -

Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). The less polar fraction will contain the diastereomeric ester, while the more polar fraction will elute the highly enantioenriched unreacted alcohol.

Self-Validating Analytical System